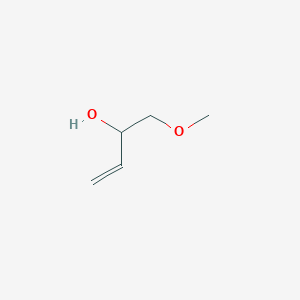

1-Methoxybut-3-en-2-ol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

17687-76-2 |

|---|---|

Molecular Formula |

C5H10O2 |

Molecular Weight |

102.13 g/mol |

IUPAC Name |

1-methoxybut-3-en-2-ol |

InChI |

InChI=1S/C5H10O2/c1-3-5(6)4-7-2/h3,5-6H,1,4H2,2H3 |

InChI Key |

AGAONBOOZDRULZ-UHFFFAOYSA-N |

Canonical SMILES |

COCC(C=C)O |

Origin of Product |

United States |

Strategic Synthetic Methodologies for 1 Methoxybut 3 En 2 Ol and Its Chiral Derivatives

Approaches to the Construction of the 1-Methoxybut-3-en-2-ol Carbon Framework

The fundamental structure of this compound can be assembled through several synthetic routes. One common industrial approach involves the acid-catalyzed reaction of 3-buten-2-one with methanol (B129727). smolecule.com This method directly introduces the methoxy (B1213986) and hydroxyl groups onto the butene backbone. Another strategy is the methylation of acetoin (B143602) using dimethyl carbonate, which offers a more sustainable pathway. smolecule.com More targeted laboratory syntheses may involve the addition of a vinyl organometallic reagent, such as vinylmagnesium bromide, to an α-methoxy ketone precursor. acs.org This latter approach is particularly amenable to developing enantioselective variants for constructing the chiral C2 center.

Creating the chiral alcohol at the C2 position with high enantiopurity is a primary challenge in the synthesis of optically active this compound derivatives. This is typically achieved through asymmetric reactions that can selectively generate one enantiomer over the other.

Asymmetric alkylation and addition reactions are foundational strategies for setting the stereochemistry at C2. This can be accomplished by the stereoselective addition of a vinyl nucleophile (e.g., vinyl Grignard or vinyllithium) to a prochiral α-methoxy aldehyde in the presence of a chiral ligand or auxiliary. Alternatively, the asymmetric addition of an organometallic reagent to a ketone can be controlled. For instance, copper-catalyzed asymmetric alkylation of acyclic allylic ethers with organolithium reagents has been demonstrated for similar systems, offering a pathway to chiral products. rug.nl The choice of chiral ligand is crucial in directing the approach of the nucleophile to a specific face of the carbonyl, thereby establishing the desired stereocenter.

The use of chiral metal catalysts provides a powerful and atom-economical method for enantioselective synthesis. Transition metals such as rhodium, ruthenium, and iridium, complexed with chiral ligands, are effective in a variety of asymmetric transformations that can be applied to the synthesis of chiral allylic alcohols. diva-portal.orgacs.org For example, the asymmetric hydrogenation of a corresponding α-methoxy-α,β-unsaturated ketone using a chiral catalyst system can produce (R)- or (S)-1-methoxybut-3-en-2-ol with high enantiomeric excess (ee). nih.gov Similarly, chiral Cinchona alkaloid-derived squaramide catalysts have been used to produce chiral chalcone (B49325) derivatives, demonstrating the potential of organocatalysis in controlling stereochemistry in related systems. researchgate.net

| Catalyst System | Transformation | Substrate Type | Selectivity |

| Iridium-N,P Ligand Complex | Asymmetric Hydrogenation (via DKR) | Racemic Allylic Alcohols | Up to 99% ee, up to 95:5 dr diva-portal.org |

| Ruthenium-Chiral Diamine/Diphosphine | Asymmetric Hydrogenation (via DKR) | Racemic α-substituted β-ketoesters | High ee and dr nih.gov |

| Rhodium-Chiral Diene Ligand | Asymmetric Amination (via DYKAT) | Racemic Tertiary Allylic Imidates | Good to excellent ee and regioselectivity acs.org |

| Chiral Phosphoric Acid / Iridium Complex | Enantioconvergent Substitution | Racemic Alcohols | High ee and dr researchgate.net |

This table presents data from analogous systems that demonstrate the efficacy of chiral catalysts in achieving high stereoselectivity.

Dynamic kinetic resolution (DKR) and dynamic kinetic asymmetric transformation (DYKAT) are highly efficient strategies that can theoretically convert 100% of a racemic starting material into a single, enantiomerically pure product. diva-portal.orgmdpi.com These processes combine the rapid racemization of the starting material with a highly enantioselective kinetic resolution step. diva-portal.org

In systems analogous to the synthesis of chiral this compound, DKR has been successfully applied to racemic allylic alcohols. diva-portal.orgnih.govmdpi.com For example, an iridium complex with an N,P-ligand can catalyze the asymmetric hydrogenation of racemic allylic alcohols via DKR, producing chiral alcohols with two stereogenic centers in excellent diastereoselectivities (up to 95:5) and enantioselectivities (up to 99% ee). diva-portal.org The mechanism involves a racemization process that is compatible with the enantioselective step, ensuring that the less reactive enantiomer is continuously converted into the more reactive one. diva-portal.orgmdpi.com Similarly, ruthenium catalysts have been employed for the DKR of racemic allylic alcohols in hydroalkylation reactions, affording chiral amino acid derivatives with high stereocontrol. nih.gov These methods highlight a powerful approach for overcoming the 50% yield limitation of traditional kinetic resolutions. diva-portal.org

The presence of multiple reactive sites in this compound—the hydroxyl group, the double bond, and the allylic protons—necessitates precise control over regioselectivity during subsequent functionalization.

For reactions involving the alkene moiety, such as cross-coupling or addition reactions, the catalyst and directing group play a critical role in determining the outcome. Palladium-catalyzed reactions, for example, often proceed through a π-allyl palladium intermediate, which can be attacked by a nucleophile at either the C2 or C4 position. The choice of ligand can influence this regioselectivity. A palladium-catalyzed C–H alkenylation of allylic alcohols has been developed using a bidentate phenanthroline directing group, which selectively activates the proximal alkenyl C–H bond over the allylic C–O bond. acs.org In contrast, titanium alkoxide-mediated reductive cross-coupling reactions of allylic alcohols can proceed with allylic transposition, where C–C bond formation occurs at the sp² carbon located distal to the alcohol. nih.gov

Functionalization of the alcohol group, such as in etherification or esterification, is generally more straightforward. However, in competitive reactions, the directing effect of the hydroxyl group can influence the regioselectivity of reactions at the nearby double bond. For instance, hydroboration or epoxidation of allylic alcohols can be highly regioselective due to the directing influence of the adjacent hydroxyl group.

| Reaction Type | Catalyst/Reagent | Regioselectivity Outcome |

| Reductive Cross-Coupling | Titanium Alkoxide | C-C bond formation distal to the allylic alcohol (allylic transposition) nih.gov |

| Allylic C-H Alkenylation | Pd/Phenanthroline | Functionalization at the proximal alkenyl C-H bond acs.org |

| Allylic Silylation | Palladium/B(pin)₂ | Exclusive formation of linear (E)-allylsilanes acs.org |

| Hydroalkylation | Copper Hydride | anti-Markovnikov addition to terminal alkynes to form E-alkenes dicp.ac.cn |

This table summarizes regioselective outcomes in functionalization reactions of allylic alcohols and related systems.

Enantioselective Synthesis of the Chiral Center at C2

Installation of the Methoxy Group and Olefinic Moiety

The methoxy group and the vinyl group are defining features of this compound. Their installation can be achieved at various stages of the synthesis.

The methoxy group is typically introduced via an etherification reaction. A common method involves the deprotonation of a hydroxyl group with a strong base, such as sodium hydride (NaH), followed by reaction with a methylating agent like methyl iodide (MeI). google.compitt.edu This strategy can be applied to a precursor like but-3-ene-1,2-diol. Alternatively, the synthesis can start from a methoxy-containing building block, such as (2S)-2-methoxy-3-phenylpropionaldehyde, where the methoxy group is already in place. koreascience.kr Industrial processes may utilize the direct addition of methanol to an unsaturated ketone or aldehyde. smolecule.comgoogle.com

The olefinic moiety (C=C double bond) is often formed using olefination reactions. The Wittig reaction, which involves the reaction of an aldehyde with a phosphorus ylide (e.g., methyltriphenylphosphonium (B96628) bromide), is a classic and effective method for creating the terminal vinyl group. koreascience.kr Another powerful approach is the addition of a vinyl-containing organometallic reagent, such as vinylmagnesium bromide, to an aldehyde or ketone, which simultaneously forms the alcohol and installs the vinyl group. acs.org

| Functional Group | Method | Reagents | Key Features |

| Methoxy Group | Williamson Ether Synthesis | NaH, MeI | Applied to a precursor diol google.compitt.edu |

| Methoxy Group | Acid-catalyzed Addition | Methanol, Acid Catalyst | Direct addition to an unsaturated ketone smolecule.com |

| Olefinic Moiety | Wittig Olefination | Methyltriphenylphosphonium bromide, Base | Forms terminal alkene from an aldehyde koreascience.kr |

| Olefinic Moiety | Grignard Addition | Vinylmagnesium bromide | Adds vinyl group to a ketone/aldehyde acs.org |

Etherification of the Alcohol Functionality

The introduction of the methoxy group is a critical step in the synthesis of this compound. This is typically achieved through the etherification of a suitable precursor, such as 3-buten-2-ol (B146109). The Williamson ether synthesis is a classic and effective method for this transformation. This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to attack a methylating agent.

Research Findings: The process begins with the treatment of the starting alcohol with a strong base to generate the corresponding alkoxide. Common bases include sodium hydride (NaH) or alkali metals like sodium. The resulting alkoxide is then reacted with a methyl halide, such as methyl iodide (CH₃I), or with dimethyl sulfate (B86663) ((CH₃)₂SO₄), to form the desired methoxy ether. The choice of base and methylating agent can be optimized to maximize yield and minimize side reactions. For instance, using a 60% dispersion of NaH in an appropriate solvent like tetrahydrofuran (B95107) (THF) at low temperatures (e.g., 0 °C) can effectively generate the alkoxide for subsequent methylation. pitt.edu

Another approach involves the acid-catalyzed reaction of 3-buten-2-one with methanol. In this method, the acidic conditions promote the addition of methanol to the carbonyl compound, which can lead to the formation of the target structure.

The following table summarizes typical conditions for etherification reactions relevant to this synthesis.

| Precursor | Reagents | Solvent | Conditions | Outcome |

| 3-Buten-2-ol | 1. NaH 2. CH₃I | THF | 0 °C to room temp. | Forms the methyl ether via Williamson synthesis. pitt.edu |

| 3-Buten-2-ol | 1. NaOH 2. (CH₃)₂SO₄ | Dichloromethane/Water | Phase-transfer catalysis | An alternative to the standard Williamson synthesis. |

| 3-Buten-2-one | Methanol, H₂SO₄ (cat.) | Methanol | Reflux | Acid-catalyzed addition and ketal formation/rearrangement. |

Formation of the Vinyl Group (e.g., Wittig Olefination, Grignard Additions)

The construction of the vinyl group (C=C) is a cornerstone of the synthesis of this compound and its derivatives. Two powerful and widely employed methods for this purpose are the Wittig olefination and Grignard additions.

Wittig Olefination: The Wittig reaction is a highly reliable method for converting aldehydes and ketones into alkenes. masterorganicchemistry.com In a plausible synthesis of this compound, this reaction would involve the treatment of a protected α-hydroxy aldehyde, such as 1-methoxy-2-oxopropanal (with the prospective -OH group protected), with a phosphorus ylide. The most common ylide for introducing a terminal vinyl group is methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), generated by deprotonating methyltriphenylphosphonium bromide with a strong base like n-butyllithium (n-BuLi). masterorganicchemistry.com The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate, which collapses to form the desired alkene and triphenylphosphine (B44618) oxide as a byproduct. masterorganicchemistry.com The use of ylides derived from short-chain trialkylphosphines can offer high (E)-olefin stereoselectivity and may be conducted in aqueous media, simplifying the removal of the resulting phosphine (B1218219) oxide. royalsocietypublishing.org

Grignard Additions: Grignard reagents are potent carbon-based nucleophiles used to form new carbon-carbon bonds. masterorganicchemistry.com A direct route to the carbon skeleton of this compound involves the addition of a vinyl Grignard reagent, such as vinylmagnesium bromide (CH₂=CHMgBr), to an appropriate ketone. In this context, the reaction of vinylmagnesium bromide with 1-methoxyacetone would yield the target molecule directly after an acidic workup to protonate the resulting alkoxide. masterorganicchemistry.com

Alternatively, if starting with an α,β-unsaturated aldehyde like acrolein, a Grignard reagent like a methyl Grignard (CH₃MgBr) would typically perform a 1,2-addition to the carbonyl group, forming 3-buten-2-ol. quora.com This precursor could then undergo etherification as described previously. It is crucial to note that the regioselectivity of Grignard additions to unsaturated carbonyls can be sensitive to reaction conditions and the presence of catalysts like copper salts, which can promote 1,4-addition. quora.comresearchgate.net

The table below outlines examples of these vinyl group formation strategies.

| Reaction Type | Carbonyl Substrate | Reagent | Key Features |

| Wittig Olefination | 1-Methoxy-2-oxopropanal (protected) | Ph₃P=CH₂ | Forms the terminal C=C bond. Requires protection of the hydroxyl group. masterorganicchemistry.com |

| Grignard Addition | 1-Methoxyacetone | Vinylmagnesium Bromide | Directly assembles the C5 carbon skeleton and alcohol functionality. masterorganicchemistry.com |

| Grignard Addition | Acrolein | Methylmagnesium Bromide | Forms 3-buten-2-ol via 1,2-addition, which requires subsequent etherification. quora.com |

Advanced Protecting Group Strategies in Complex this compound Synthesis

In multi-step syntheses, especially those involving sensitive functional groups, protecting groups are indispensable tools. numberanalytics.comjocpr.com For a molecule like this compound, the secondary alcohol is reactive and can interfere with reactions targeting other parts of the molecule, such as those involving strong bases or nucleophiles like Wittig or Grignard reagents. Therefore, the hydroxyl group is often temporarily masked. organic-chemistry.org

Common Protecting Groups for Alcohols: Silyl (B83357) ethers are among the most popular protecting groups for alcohols due to their ease of installation, stability under a range of conditions, and straightforward removal. libretexts.org Common examples include trimethylsilyl (B98337) (TMS), tert-butyldimethylsilyl (TBDMS), and triisopropylsilyl (TIPS). libretexts.orgfiveable.me The choice depends on the required stability; for example, a TBDMS group is significantly more stable to acidic conditions than a TMS group. fiveable.me Deprotection is typically achieved using a fluoride (B91410) source like tetra-n-butylammonium fluoride (TBAF). numberanalytics.com

Other common protecting groups for alcohols include ethers like methoxymethyl (MOM) and benzyl (B1604629) (Bn). libretexts.orgfiveable.me The MOM group is installed using MOM-Cl and a base and is removed under acidic conditions. The benzyl group, introduced using benzyl bromide, is robust but can be conveniently removed by catalytic hydrogenolysis, a mild condition that often does not affect other functional groups like alkenes. numberanalytics.comlibretexts.org

Orthogonal Protection: In more complex syntheses of analogues, a molecule might contain multiple hydroxyl groups or other reactive sites. Orthogonal protection is a strategy that employs multiple protecting groups, each of which can be removed under a specific set of conditions without affecting the others. numberanalytics.comorganic-chemistry.org For example, a molecule could have one alcohol protected as a TBDMS ether (removable with fluoride) and another as a benzyl ether (removable by hydrogenolysis). This allows for the selective deprotection and reaction at specific sites, which is crucial for building complex molecular architectures. numberanalytics.comjocpr.com

The following table details common protecting groups for alcohols.

| Protecting Group | Abbreviation | Structure | Protection Reagent | Deprotection Conditions |

| tert-Butyldimethylsilyl | TBDMS | -Si(CH₃)₂(C(CH₃)₃) | TBDMS-Cl, Imidazole | TBAF, HF |

| Trimethylsilyl | TMS | -Si(CH₃)₃ | TMS-Cl, Et₃N | Mild acid (e.g., K₂CO₃/MeOH) |

| Benzyl | Bn | -CH₂Ph | BnBr, NaH | H₂, Pd/C (Hydrogenolysis) |

| Methoxymethyl | MOM | -CH₂OCH₃ | MOM-Cl, i-Pr₂NEt | Acid (e.g., HCl, TFA) |

Development of Efficient and Scalable Synthetic Routes for Analogues

The principles used to synthesize this compound can be extended to create a variety of structural analogues. The development of efficient and scalable routes is a key focus in synthetic chemistry, aiming for processes that are high-yielding, cost-effective, safe, and environmentally benign. A scalable synthesis often minimizes the number of steps and avoids difficult purifications.

Strategies for Scalability: One approach to creating analogues involves modifying the starting materials. For example, using different Grignard reagents or phosphorus ylides in the vinyl group formation step can introduce various substituents onto the carbon backbone.

The table below compares features of different synthetic approaches for producing butenol (B1619263) analogues, emphasizing scalability.

| Analogue/Fragment | Synthetic Strategy | Key Features for Scalability | Overall Yield |

| 3-Methyl-3-buten-1-ol | Condensation-esterification followed by hydrolysis. google.com | High conversion and selectivity, recycling of byproducts. | Up to 93% google.com |

| (E)-4-Bromo-3-methoxybut-3-en-2-one | Multi-step sequence from 1,3-dibromo-2,2-dimethoxypropane. scispace.com | "Spot to spot" reactions, no intermediate purification, high overall yield for a multi-step process. | 63% over 8 steps scispace.com |

| General Allylic Alcohols | Catalytic hydrogenation of alkynols. | High selectivity with specific catalysts (e.g., Palladium-doped SBA-15), ambient pressure. | >90% conversion |

Reactivity and Mechanistic Characterization of 1 Methoxybut 3 En 2 Ol

Transformations Involving the Alkene Moiety

The carbon-carbon double bond in 1-methoxybut-3-en-2-ol is a key site of reactivity, enabling cycloadditions, electrophilic additions, and oxidative transformations.

Cycloaddition reactions, particularly the Diels-Alder reaction, are powerful tools for the construction of six-membered rings in a regio- and stereocontrolled manner. nih.gov While direct studies on this compound as a dienophile are not extensively detailed in the provided results, its structural motifs are present in related dienophiles and dienes, allowing for a discussion of its expected reactivity in these pericyclic reactions. nih.govlibretexts.org

The Diels-Alder reaction is a concerted [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne). chim.ityoutube.com The presence of electron-donating or electron-withdrawing groups on the dienophile significantly influences the reaction rate and selectivity. youtube.com In the context of dienophiles related to this compound, the alkoxy group is generally considered electron-donating, which can enhance the reactivity of the dienophile, especially when paired with an electron-poor diene. libretexts.org

Research on similar systems, such as 1-alkoxy-1-amino-1,3-butadienes, demonstrates that alkoxy-substituted compounds can be highly reactive in Diels-Alder reactions, even under mild conditions. nih.govorganic-chemistry.orgacs.org These reactions often proceed with high yields and excellent regioselectivities. nih.govorganic-chemistry.orgacs.org For instance, the cycloaddition of 3-alkoxyfurans with N-substituted maleimides provides a general route to endo-cantharimides. nih.gov Furthermore, studies on 4-alkoxy-substituted 1-phenylpenta-2,4-dien-1-ones show that the alkoxy group facilitates cycloaddition with electron-deficient dienophiles. jst.go.jp

The following table summarizes representative Diels-Alder reactions involving alkoxy-substituted dienophiles with various dienes, illustrating the general utility of this class of compounds in forming cyclic systems.

| Diene | Dienophile | Product Type | Reference |

| 1-Alkoxy-1-amino-1,3-butadienes | Electron-deficient alkenes | 6-Substituted 2-cyclohexenones | nih.govorganic-chemistry.orgacs.org |

| 3-Alkoxyfurans | N-Substituted maleimides | endo-Cantharimides | nih.gov |

| 4-Alkoxy-1-phenylpenta-2,4-dien-1-one | N-Methylmaleimide | 7-Benzoyl-3a,4,5,7a-tetrahydro-1H-isoindole-1,3(2H)-dione | jst.go.jp |

When unsymmetrical dienes react with unsymmetrical dienophiles like this compound, the formation of two regioisomers is possible. masterorganicchemistry.com The regiochemical outcome is largely governed by the electronic properties of the substituents on both the diene and the dienophile. libretexts.orgmasterorganicchemistry.com Generally, in Diels-Alder reactions, the "ortho" and "para" products are favored over the "meta" product. masterorganicchemistry.com For a 1-substituted diene, the "1,2" (ortho) adduct is typically the major product. masterorganicchemistry.com

The stereoselectivity of cycloadditions is also a critical aspect. The "endo rule" in Diels-Alder reactions, which is often explained by secondary orbital interactions, predicts that the substituents of the dienophile will preferentially occupy the endo position in the transition state. chim.it In reactions involving chiral allyl alcohols, the stereochemical course can be influenced by factors such as A(1,3)-strain and steric interactions in the transition state. nih.gov For example, nitrile oxide cycloadditions to chiral allylic alcohols can proceed with high diastereoselectivity, often favoring the syn-isomer through metal chelation. researchgate.netacs.org The use of chiral auxiliaries, such as tartaric acid esters, can induce enantioselectivity in 1,3-dipolar cycloadditions to achiral allyl alcohols. oup.com

The table below provides examples of how substituents and reaction conditions influence the selectivity of cycloaddition reactions involving related chiral and alkoxy-substituted systems.

| Reactants | Reaction Type | Key Factor Influencing Selectivity | Outcome | Reference |

| α-Methoxycarbonylnitrones and chiral (Z)-allyl alcohols | Intramolecular Cycloaddition | A(1,3)-strain in the transition state | High diastereofacial selection | nih.gov |

| Benzonitrile oxide and chiral homoallylic alcohol magnesium alkoxides | 1,3-Dipolar Cycloaddition | Metal chelation | Good diastereoselectivity (syn-isomer favored) | researchgate.net |

| Nitrile oxide and achiral allyl alcohol with (R,R)-diisopropyl tartrate | Asymmetric 1,3-Dipolar Cycloaddition | Chiral auxiliary | Excellent enantioselectivity (R)-2-isoxazolines | oup.com |

| 5,5-Unsymmetrically substituted cyclopentadienes and acyl nitroso dienophile | Diels-Alder Cycloaddition | Steric and electronic interactions of diene substituents | High facial selectivity | nsf.gov |

Pericyclic reactions, including cycloadditions, are concerted processes that proceed through a cyclic transition state without the formation of intermediates. libretexts.orgyoutube.com The mechanism can be understood through Frontier Molecular Orbital (FMO) theory, which involves the interaction of the Highest Occupied Molecular Orbital (HOMO) of one reactant with the Lowest Unoccupied Molecular Orbital (LUMO) of the other. ub.edu For a thermally favorable reaction, the transition state must be aromatic, following the Hückel rule (4n+2 π electrons) or the Möbius rule (4n π electrons) depending on the orbital topology. libretexts.org

The Diels-Alder reaction is a [4π + 2π] cycloaddition, involving 6π electrons, which is thermally allowed and proceeds through a Hückel-type transition state. youtube.comlibretexts.org The reaction is typically stereospecific, with the stereochemistry of the reactants being retained in the product. libretexts.org The rate of the reaction is increased when the energy gap between the diene's HOMO and the dienophile's LUMO is smaller. ub.edu This is often achieved by using an electron-rich diene and an electron-poor dienophile. ub.edu

In contrast, [2+2] cycloadditions are generally thermally forbidden but can be photochemically allowed. libretexts.org Some [2+2] cycloadditions of ketenes with alkenes are exceptions to the Woodward-Hoffmann rules and are believed to proceed through a concerted mechanism involving a perpendicular transition state. pku.edu.cn

The double bond in this compound is susceptible to attack by electrophiles. While specific studies on electrophilic additions to this compound were not found, the general principles of such reactions can be applied. The addition of an electrophile (E+) to the double bond would lead to the formation of a carbocation intermediate. The regioselectivity of this addition would be governed by Markovnikov's rule, where the electrophile adds to the carbon atom that results in the more stable carbocation. In the case of this compound, the carbocation at the 2-position would be stabilized by the adjacent hydroxyl and methoxymethyl groups. Subsequent attack by a nucleophile (Nu-) would complete the addition reaction.

The alkene functionality in this compound can be cleaved through oxidative processes like ozonolysis. Ozonolysis involves the reaction of the alkene with ozone to form an unstable primary ozonide, which then rearranges to a more stable secondary ozonide. researchgate.net Subsequent workup of the ozonide can lead to different products depending on the conditions used. Reductive workup (e.g., with zinc or dimethyl sulfide) typically yields aldehydes or ketones, while oxidative workup (e.g., with hydrogen peroxide) gives carboxylic acids.

For this compound, ozonolysis followed by reductive workup would be expected to yield methoxyacetone (B41198) and formaldehyde. Ozonolysis in the presence of water can directly lead to the formation of aldehydes and ketones, avoiding the need to isolate the ozonide. researchgate.net The rate of ozonolysis is influenced by the substituents on the double bond. whiterose.ac.uk

Cycloaddition Reactions

Reactions of the Secondary Alcohol Functionality

The secondary alcohol group is a primary site for various chemical modifications, including derivatization and redox reactions.

Derivatization Reactions (e.g., Esterification, Etherification)

The hydroxyl group of this compound can be readily derivatized through common reactions such as esterification and etherification. These reactions are fundamental for protecting the alcohol functionality or for introducing new functional groups to tailor the molecule for subsequent synthetic steps.

Esterification: The conversion of the secondary alcohol to an ester is a common transformation. For instance, reaction with acyl chlorides or acid anhydrides in the presence of a base like pyridine (B92270) or triethylamine (B128534) yields the corresponding ester. The derivatization of secondary alcohols, including allylic systems, to benzoates or picolinates is a frequently used strategy, for example, in determining enantiomeric ratios using HPLC with a chiral stationary phase. researchgate.net

Etherification: The alcohol can also be converted into an ether. For example, treatment with an alkyl halide in the presence of a base like sodium hydride (NaH) in a solvent such as dimethylformamide (DMF) would yield the corresponding dialkyl ether. google.com Scandium triflate has been explored as a catalyst for the dehydrative coupling of secondary benzylic and primary alcohols to form unsymmetrical ethers, a reaction that can be conceptually extended to allylic alcohols. chemrxiv.org

Table 1: Representative Derivatization Reactions of Secondary Alcohols

| Reaction Type | Reagents and Conditions | Product Type |

| Esterification | Acyl chloride, pyridine, DCM | Ester |

| Etherification | Alkyl halide, NaH, DMF | Ether |

| Etherification | Two different alcohols, Sc(OTf)₃ | Unsymmetrical Ether |

Redox Chemistry of the Hydroxyl Group

The secondary alcohol functionality can undergo both oxidation to a ketone and reduction of the adjacent double bond.

Oxidation: The oxidation of the secondary alcohol in this compound would yield the corresponding ketone, 1-methoxybut-3-en-2-one. nih.gov This transformation can be achieved using a variety of oxidizing agents. ambeed.com Common reagents for the oxidation of secondary alcohols to ketones include chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) and pyridinium dichromate (PDC), as well as milder, more selective methods employing reagents like Dess-Martin periodinane or Swern oxidation conditions. ucl.ac.uk

Reduction: While the alcohol itself is at a reduced state, the adjacent allyl group can be selectively reduced. Ruthenium-catalyzed tandem isomerization and asymmetric transfer hydrogenation reactions have been developed to transform racemic secondary allylic alcohols into optically active saturated secondary alcohols. shu.educore.ac.uk This process involves the isomerization of the allylic alcohol to a ketone, which is then reduced. shu.educore.ac.uk Another approach involves the use of nickel catalysts with Grignard reagents, which can lead to the reduction of allylic alcohols. acs.org Rhenium complexes have also been shown to catalyze the disproportionation of allylic alcohols to form alkenes and α,β-unsaturated carbonyl compounds, or selectively reduce the allylic alcohol in the presence of a secondary alcohol. researchhub.com

Table 2: Redox Reactions Involving the Allylic Alcohol Moiety

| Reaction Type | Catalyst/Reagent | Product |

| Oxidation | PCC, PDC, Dess-Martin Periodinane | α,β-Unsaturated Ketone |

| Reduction (Tandem Isomerization/Hydrogenation) | Ruthenium complexes | Saturated Secondary Alcohol |

| Reduction | Nickel catalysts, Grignard reagents | Saturated Alcohol |

| Disproportionation/Reduction | Rhenium complexes | Alkene and/or Saturated Alcohol |

Reactivity of the Ether Linkage

The methoxy (B1213986) group of this compound is an ether, which can undergo cleavage under specific conditions. Furthermore, the electronic nature of the vinyl ether system influences its stability.

Hydrolytic Stability and Mechanistic Aspects of Vinyl Ether Hydrolysis in Related Systems

The structure of this compound contains a vinyl ether-like system, where the double bond is in proximity to the ether linkage. The hydrolysis of vinyl ethers is a well-studied process that typically proceeds via a rate-determining proton transfer to the β-carbon of the vinyl ether. researchgate.net This generates a stabilized carbocation intermediate. Subsequent rapid hydration and decomposition of the hemiacetal intermediate leads to the final products. researchgate.netsmartstartinstitute.com

The general mechanism for acid-catalyzed vinyl ether hydrolysis involves:

Protonation of the double bond's β-carbon, forming a resonance-stabilized carbocation. researchgate.netcdnsciencepub.comrsc.org

Nucleophilic attack by water on the carbocation to form a hemiacetal. smartstartinstitute.comcdnsciencepub.com

Rapid decomposition of the hemiacetal to an aldehyde or ketone and an alcohol. smartstartinstitute.com

The rate of this hydrolysis is significantly accelerated by electron-donating substituents that stabilize the intermediate carbocation. smartstartinstitute.com

Cleavage and Functionalization of the Methoxy Group

The cleavage of the methoxy group, a demethylation reaction, typically requires harsh conditions using strong acids or Lewis acids. chem-station.com

Common reagents for ether cleavage include:

Boron Tribromide (BBr₃): A powerful Lewis acid that readily cleaves methyl ethers, even at low temperatures. chem-station.comscielo.br

Aluminum Trichloride (AlCl₃): Another strong Lewis acid used for demethylation, often at higher temperatures. chem-station.comsciencemadness.org

Strong Protic Acids: Reagents like 47% hydrobromic acid (HBr) can cleave ethers when heated to high temperatures. chem-station.com

Thiolates: Alkyl thiols, such as ethanethiol, under basic conditions can also effect demethylation. chem-station.com

In the context of allylic ethers, palladium-catalyzed methods offer milder alternatives for deprotection. organic-chemistry.orgorganic-chemistry.org Additionally, Lewis acids like aluminum triiodide have been shown to be effective for the cleavage of catechol monoalkyl ethers, a reaction that could be relevant to similar structures. sciencemadness.org Selective cleavage of methoxy groups ortho to a hydroxyl or carbonyl group has also been reported using Lewis acids like aluminum chloride. nih.gov

Intramolecular Rearrangement Reactions

The structural arrangement of an allyl vinyl ether moiety makes this compound a potential substrate for sigmatropic rearrangements, most notably the Claisen rearrangement. wikipedia.orglibretexts.orgorganic-chemistry.orglibretexts.orgbyjus.com The Claisen rearrangement is a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement where an allyl vinyl ether is thermally converted into a γ,δ-unsaturated carbonyl compound. organic-chemistry.orgbyjus.com The reaction proceeds through a concerted, six-membered cyclic transition state. libretexts.orglibretexts.org

While direct studies on the Claisen rearrangement of this compound itself are not prevalent in the searched literature, the analogous Johnson-Claisen rearrangement is highly relevant. This reaction involves an allylic alcohol reacting with an orthoester (like triethyl orthoacetate) in the presence of a weak acid to yield a γ,δ-unsaturated ester. wikipedia.orgnih.gov This suggests that under appropriate conditions, this compound could undergo rearrangement to form new carbon-carbon bonds, highlighting its potential in complex molecule synthesis.

Allylic Rearrangements

As a substituted allylic alcohol, this compound is a substrate primed for various allylic rearrangements. These reactions typically involve the migration of the double bond and a concomitant shift of another group. The hydroxyl group can serve as a pivot point for these transformations, often after conversion to a better leaving group or derivatization to an ester or ether. One of the most significant classes of rearrangements applicable to derivatives of this compound is the acs.orgacs.org-sigmatropic rearrangement, which proceeds through a concerted, pericyclic mechanism involving a six-membered cyclic transition state. acs.orgrsc.org A prime example of this reactivity is the Ireland-Claisen rearrangement, which is detailed in the following section.

Ireland-Claisen and Related Sigmatropic Rearrangements

The Ireland-Claisen rearrangement is a powerful carbon-carbon bond-forming reaction that transforms an allylic ester into a γ,δ-unsaturated carboxylic acid. rsc.org For this compound, this process would first require esterification of the secondary alcohol to form a suitable precursor. This allylic ester can then be subjected to the conditions of the rearrangement.

The reaction is initiated by treating the allylic ester with a strong base, such as lithium diisopropylamide (LDA), to form an enolate. pnas.orgnih.gov This enolate is subsequently trapped with a trialkylsilyl halide (e.g., chlorotrimethylsilane, TMSCl) to generate a silyl (B83357) ketene (B1206846) acetal (B89532) intermediate. acs.orgpnas.org This intermediate is key to the reaction's success, as it readily undergoes a acs.orgacs.org-sigmatropic rearrangement at temperatures significantly lower than the traditional Claisen rearrangement, often even at room temperature. acs.orgacs.org The rearrangement proceeds through a highly ordered, chair-like six-membered transition state, which accounts for the high degree of stereoselectivity often observed. bohrium.comnih.gov The geometry of the enolate, which can be controlled by the choice of solvent, dictates the stereochemical outcome of the final product. acs.org For instance, using THF as a solvent typically favors the formation of (Z)-enolates, leading to syn products, while a mixture of THF and HMPA favors (E)-enolates, resulting in anti products. nih.gov Subsequent hydrolysis of the resulting silyl ester yields the final γ,δ-unsaturated carboxylic acid. acs.org

Table 1: Mechanistic Steps of the Ireland-Claisen Rearrangement

| Step | Description | Key Reagents/Intermediates |

| 1. Esterification | The allylic alcohol (this compound) is converted to its corresponding ester. | Acyl chloride or carboxylic acid |

| 2. Enolate Formation | The allylic ester is deprotonated with a strong base to form a lithium enolate. | Lithium diisopropylamide (LDA) |

| 3. Silyl Acetal Formation | The enolate is trapped with a silyl halide to form a silyl ketene acetal. | Chlorotrimethylsilane (TMSCl) |

| 4. acs.orgacs.org-Sigmatropic Shift | The silyl ketene acetal undergoes a concerted rearrangement through a cyclic transition state. | Silyl Ketene Acetal |

| 5. Hydrolysis | The resulting silyl ester is hydrolyzed during workup to yield the carboxylic acid product. | Aqueous acid (e.g., HCl) |

Catalytic Transformations of this compound and its Congeners

The catalytic chemistry of this compound and related allylic alcohols is rich and varied, encompassing both transition metal-catalyzed and organocatalytic processes. These methods provide powerful avenues for constructing complex molecular architectures with high levels of control.

Transition Metal-Catalyzed Processes (e.g., Palladium-catalyzed reactions)

Palladium catalysis is a cornerstone of modern organic synthesis, and allylic alcohols like this compound are versatile substrates for these transformations. Palladium catalysts can activate the allylic system towards a range of nucleophilic substitutions and cross-coupling reactions.

A significant application is seen in the synthesis of precursors for bioactive molecules. For example, a derivative of this compound is a key intermediate in an improved synthesis of (R)-Lacosamide. acs.org The synthesis involves a palladium-catalyzed Dynamic Kinetic Asymmetric Transformation (DYKAT) of a racemic butadiene monoepoxide derivative. acs.orgresearchgate.net This process, utilizing a chiral ligand, allows for the deracemization and subsequent formation of a chiral phthaloyl alcohol, which is then methylated to produce (S)-2-(1-Methoxybut-3-en-2-yl)isoindoline-1,3-dione, a direct congener of the title compound. acs.orgresearchgate.net

Furthermore, congeners of this compound, such as 3-buten-2-ol (B146109), readily participate in palladium-catalyzed Heck reactions with aryl iodides to form saturated aryl ketones in a one-step arylation-isomerization sequence. liv.ac.uk These reactions can be highly efficient, requiring very low catalyst loadings. liv.ac.uk The direct use of allylic alcohols in palladium-catalyzed C-allylation of phenols, such as naphthols, has also been demonstrated, proceeding via π-allylpalladium intermediates under neutral conditions. acs.org

Table 2: Examples of Palladium-Catalyzed Reactions of this compound Congeners

| Reaction Type | Substrate(s) | Catalyst System | Product Type | Ref. |

| Heck Coupling | 3-Buten-2-ol, Iodobenzene | Pd(OAc)₂ on aminopropyl-functionalized polysiloxane | 4-Phenyl-2-butanone | liv.ac.uk |

| Dynamic Kinetic Asymmetric Transformation | Butadiene monoepoxide derivative, Phthalimide | [η³-C₃H₅PdCl]₂, (R,R)-DACH ligand | Chiral allylic alcohol derivative | acs.orgresearchgate.net |

| C-Allylation | 2-Naphthol, 3-Buten-2-ol | Pd₂(dba)₃CHCl₃, dppf | C-allylated naphthols | acs.org |

| Heck Coupling | 3-Buten-2-ol, 2-Bromotoluene | Pd(OAc)₂, P(o-tol)₃ | 4-(o-Tolyl)-3-buten-2-one | acs.org |

Organocatalytic Applications in Asymmetric Transformations

In addition to metal catalysis, organocatalysis offers a powerful, metal-free approach to the asymmetric transformation of allylic alcohols. These methods often rely on the activation of substrates through the formation of transient, reactive intermediates like enamines or iminium ions using chiral small-molecule catalysts, such as secondary or primary amines.

The direct asymmetric allylic alkylation (AAA) of carbonyl compounds using free allylic alcohols has emerged as a highly atom-economical and sustainable strategy. nih.gov Research has demonstrated that dual catalytic systems, combining a chiral amine with a co-catalyst like a boronic acid, can effectively facilitate the enantioselective allylation of branched aldehydes with allylic alcohols. acs.org In this approach, the chiral amine activates the aldehyde by forming a nucleophilic enamine, while the boronic acid activates the allylic alcohol, promoting the formation of a carbocationic intermediate that then reacts with the enamine. acs.org This method allows for the construction of challenging acyclic quaternary carbon centers with high enantioselectivity. acs.org

Similarly, cooperative catalysis involving chiral primary-tertiary diamines and palladium complexes has been used for the direct asymmetric allylic alkylation of β-ketocarbonyl compounds with simple allylic alcohols, enabling the enantioselective creation of quaternary stereocenters. nih.gov While direct applications featuring this compound are not extensively documented, the principles established with a broad range of other allylic alcohols are directly applicable. acs.orgnih.gov These organocatalytic and dual-catalytic systems represent a frontier in the synthesis of chiral molecules, where this compound and its congeners are valuable potential building blocks for accessing complex, enantioenriched products. pnas.orgacs.org

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Stereochemical Assignment

NMR spectroscopy stands as the cornerstone for the structural elucidation of 1-Methoxybut-3-en-2-ol, offering profound insights into the carbon-hydrogen framework and the relative orientation of atoms.

The ¹H NMR spectrum of this compound provides critical information about the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons. Analysis of the chemical shifts (δ) reveals the presence of protons attached to sp³ and sp² hybridized carbons, as well as those influenced by the oxygen-containing functional groups. The integration of the signals corresponds to the number of protons in each environment. Furthermore, the spin-spin coupling constants (J) offer valuable data on the dihedral angles between adjacent protons, aiding in conformational analysis.

Similarly, the ¹³C NMR spectrum delineates the number of unique carbon environments within the molecule. The chemical shifts of the carbon signals indicate their hybridization state and proximity to electronegative atoms. For instance, carbons bonded to oxygen atoms are typically observed at lower field (higher ppm values) compared to purely alkyl carbons.

Interactive Data Table: Representative ¹H and ¹³C NMR Data for this compound

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹H Coupling Constants (J, Hz) | ¹³C Chemical Shift (δ, ppm) |

| 1 | ~3.3 - 3.5 | m | - | ~75 - 78 |

| 2 | ~4.0 - 4.2 | m | - | ~72 - 75 |

| 3 | ~5.8 - 6.0 | ddd | Jtrans ≈ 17, Jcis ≈ 10, Jvicinal ≈ 5 | ~135 - 140 |

| 4 (cis) | ~5.1 - 5.2 | d | Jcis ≈ 10, Jgeminal ≈ 1.5 | ~115 - 118 |

| 4 (trans) | ~5.2 - 5.3 | d | Jtrans ≈ 17, Jgeminal ≈ 1.5 | ~115 - 118 |

| OCH₃ | ~3.4 | s | - | ~58 - 60 |

| OH | Variable | br s | - | - |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and experimental conditions. The data presented is a representative range.

While one-dimensional NMR provides foundational data, two-dimensional (2D) NMR experiments are indispensable for establishing the intricate bonding network and the spatial relationships between atoms in this compound.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the mapping of the spin systems within the molecule. Cross-peaks in the COSY spectrum confirm the connectivity between the methine proton at C2, the methylene (B1212753) protons at C1, and the vinyl protons at C3 and C4.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This technique is crucial for the unambiguous assignment of each proton signal to its corresponding carbon atom in the ¹³C NMR spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is paramount for determining the relative stereochemistry. This experiment detects through-space interactions between protons that are in close proximity, irrespective of their bonding connections. NOESY correlations can help to establish the relative configuration of the stereocenter at C2.

Vibrational Spectroscopy (IR) for Functional Group Identification and Conformational Insights

Infrared (IR) spectroscopy probes the vibrational modes of the chemical bonds within a molecule, providing a characteristic fingerprint of the functional groups present. In the IR spectrum of this compound, key absorption bands confirm its structural features. A broad absorption in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group, with the broadening resulting from hydrogen bonding. The presence of the vinyl group is confirmed by C=C stretching vibrations around 1640-1680 cm⁻¹ and =C-H stretching absorptions above 3000 cm⁻¹. The C-O stretching vibrations of the alcohol and ether functionalities typically appear in the 1050-1260 cm⁻¹ region.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) |

| Alcohol (O-H) | Stretching | 3200 - 3600 (broad) |

| Alkene (=C-H) | Stretching | 3010 - 3100 |

| Alkane (C-H) | Stretching | 2850 - 3000 |

| Alkene (C=C) | Stretching | 1640 - 1680 |

| Ether/Alcohol (C-O) | Stretching | 1050 - 1260 |

| Alkene (=C-H) | Bending (out-of-plane) | 910 - 990 |

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Analysis

High-resolution mass spectrometry provides an extremely accurate measurement of the molecular mass of this compound, allowing for the determination of its elemental formula. The experimentally determined mass-to-charge ratio (m/z) can be compared to the calculated mass for the chemical formula C₅H₁₀O₂, providing strong evidence for the compound's identity.

Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable structural information. Under ionization, the molecule breaks apart in a predictable manner, and the analysis of the resulting fragment ions can help to confirm the connectivity of the atoms. Common fragmentation pathways for an allylic alcohol like this compound may include the loss of a water molecule, a methoxy (B1213986) group, or cleavage adjacent to the oxygen atoms.

X-ray Crystallography of Crystalline Derivatives for Definitive Absolute Configuration Assignment

While NMR techniques, particularly NOESY, can provide information about the relative stereochemistry, the definitive determination of the absolute configuration of the chiral center at C2 requires X-ray crystallography. Since this compound is a liquid or low-melting solid at room temperature, it is often necessary to prepare a crystalline derivative. This can be achieved by reacting the alcohol with a chiral resolving agent or a heavy-atom-containing reagent to form a stable, crystalline solid. The diffraction pattern of X-rays passing through this crystal can be analyzed to generate a three-dimensional electron density map, which reveals the precise spatial arrangement of every atom in the molecule, thereby unambiguously establishing its absolute stereochemistry.

Theoretical and Computational Chemistry Studies on 1 Methoxybut 3 En 2 Ol

Conformational Analysis and Energy Landscape Mapping

Due to the presence of several rotatable single bonds, 1-Methoxybut-3-en-2-ol can exist in various spatial arrangements or conformations. Conformational analysis aims to identify the most stable conformers (those at energy minima) and the energy barriers for interconversion between them.

Currently, specific studies detailing the conformational landscape of this compound are not present in the searched literature.

Computational Modeling of Reaction Pathways and Transition State Characterization

Computational chemistry is an invaluable tool for elucidating reaction mechanisms. For this compound, this could involve studying its synthesis, decomposition, or reactions with other chemical species. For instance, the allylic alcohol moiety suggests possibilities for rearrangement, oxidation, or participation in cycloaddition reactions.

Theoretical modeling of a reaction involves identifying the structures of reactants, products, any intermediates, and, crucially, the transition states that connect them. Transition state theory allows for the calculation of activation energies, which determine the reaction rates. By mapping the minimum energy path from reactants to products, chemists can gain a step-by-step understanding of how bonds are broken and formed.

Despite the utility of such analyses, specific computational studies on the reaction pathways and transition state characterization involving this compound have not been found in the scientific literature.

Prediction and Interpretation of Spectroscopic Parameters

Computational methods can predict various spectroscopic properties, which are essential for compound characterization and the interpretation of experimental data.

NMR Spectroscopy: By calculating the magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C) using methods like the Gauge-Independent Atomic Orbital (GIAO) method, one can predict NMR chemical shifts. These predictions, when compared to experimental spectra, help in assigning signals and confirming the structure, including its stereochemistry.

Vibrational Spectroscopy (IR and Raman): Quantum chemical calculations can determine the vibrational frequencies and intensities of a molecule. This computed vibrational spectrum is a valuable aid in assigning the peaks observed in experimental Infrared (IR) and Raman spectra to specific molecular motions (e.g., O-H stretch, C=C stretch).

Detailed computational studies predicting and interpreting the full spectroscopic parameters for this compound are not available in the reviewed sources.

Molecular Dynamics Simulations for Investigating Dynamic Behavior and Intermolecular Interactions

While quantum mechanics is ideal for studying the electronic properties of single molecules or small clusters, molecular dynamics (MD) simulations are used to explore the dynamic behavior of larger systems over time. An MD simulation of this compound, likely in a solvent like water or in its pure liquid state, would model the motions of atoms based on a classical force field.

Such simulations could provide insights into:

Solvation Structure: How solvent molecules arrange around the solute, particularly around the polar hydroxyl and methoxy (B1213986) groups.

Hydrogen Bonding: The dynamics of intermolecular hydrogen bond formation and breaking, which governs many of the bulk properties of the substance.

Transport Properties: Estimation of properties like diffusion coefficients.

A search of the literature did not yield any studies that have performed molecular dynamics simulations specifically on this compound to investigate its dynamic behavior or intermolecular interactions.

1 Methoxybut 3 En 2 Ol As a Pivotal Synthetic Building Block and Intermediate

Utilization in the Total Synthesis of Complex Natural Products and Analogues

Following a comprehensive review of available scientific literature, no specific examples or detailed research findings on the utilization of 1-methoxybut-3-en-2-ol in the total synthesis of complex natural products and their analogues have been identified. While the structural motifs present in this compound, such as a chiral center and vinyl group, suggest its potential as a building block in organic synthesis, its direct application in this specific context is not documented in the reviewed sources.

Role in the Construction of Chiral Scaffolds and Stereocenters

There is a notable absence of published research detailing the specific role of this compound in the construction of chiral scaffolds and the establishment of new stereocenters. General principles of asymmetric synthesis indicate that the existing stereocenter in chiral this compound could potentially be used to direct the formation of new stereocenters in a molecule. However, specific methodologies or applications demonstrating this for this compound are not available in the public domain.

Application in Macrocyclic Systems and Polyketide Architectures

A thorough search of chemical databases and academic journals did not yield any instances of this compound being employed in the synthesis of macrocyclic systems or in the construction of polyketide architectures. The synthesis of such complex molecules often relies on a diverse array of building blocks, but the specific contribution of this compound to these fields is not documented.

Intermediate for the Preparation of Advanced Fine Chemicals

While the chemical structure of this compound suggests its potential as a precursor to various functionalized molecules, no specific industrial or laboratory-scale preparations of advanced fine chemicals using this compound as an intermediate are described in the available literature. The term "fine chemicals" encompasses a wide range of complex, pure chemical substances, and the role of this compound in their synthesis remains undefined.

Derivatization and Functionalization Studies for Novel Chemical Entities

Investigations into the derivatization and functionalization of this compound for the creation of novel chemical entities are not reported in the scientific literature reviewed. Such studies would typically involve the targeted modification of its functional groups—the hydroxyl, methoxy (B1213986), and vinyl moieties—to explore new chemical space and potential applications.

Design and Synthesis of Functionalized Derivatives with Modified Reactivity Profiles

There is no available research on the design and synthesis of functionalized derivatives of this compound with the aim of modifying its reactivity profile. Such research would be fundamental to expanding the synthetic utility of this compound, but it appears this area remains unexplored.

Exploration of New Synthetic Pathways Starting from this compound Derivatives

Consistent with the lack of information on its derivatives, there are no documented explorations of new synthetic pathways that commence from derivatives of this compound. The development of novel synthetic routes is a key aspect of chemical research, but this compound and its potential derivatives have not been featured in this context in the available literature.

Data Tables

Due to the absence of specific research findings in the searched literature for the applications of this compound as outlined, no data is available to populate the following tables.

Table 1: Application of this compound in the Total Synthesis of Natural Products

| Natural Product | Role of this compound | Reference |

|---|

Table 2: Functionalized Derivatives of this compound

| Derivative | Modification | Purpose of Derivatization |

|---|

Emerging Research Directions and Future Prospects for 1 Methoxybut 3 En 2 Ol Chemistry

Innovations in Asymmetric Catalysis for Highly Selective Transformations

The chiral nature of 1-methoxybut-3-en-2-ol makes it a valuable target for asymmetric catalysis, a field dedicated to the synthesis of single enantiomers of chiral compounds. The development of highly selective transformations of this molecule is a primary focus of ongoing research. Innovations in this area are centered on the use of chiral catalysts, such as transition metal complexes with chiral ligands, to control the stereochemical outcome of reactions involving the alcohol and alkene functional groups.

Current research efforts are exploring a variety of asymmetric transformations, including but not limited to:

Asymmetric Epoxidation: The selective epoxidation of the double bond to yield chiral epoxy alcohols, which are versatile building blocks in organic synthesis.

Kinetic Resolution: The selective reaction of one enantiomer of racemic this compound, leaving the other enantiomer in high enantiomeric excess.

Asymmetric Allylic Alkylation: The substitution of the hydroxyl group with a nucleophile in a stereocontrolled manner.

These advancements are crucial for the synthesis of enantiomerically pure pharmaceuticals and other biologically active molecules where specific stereochemistry is essential for function.

Development of Sustainable and Atom-Economical Synthetic Methodologies

In line with the growing emphasis on green chemistry, the development of sustainable and atom-economical methods for the synthesis and transformation of this compound is a critical research direction. The goal is to minimize waste, reduce energy consumption, and utilize renewable resources.

Key areas of development in sustainable methodologies include:

Catalytic Approaches: The use of catalytic amounts of reagents instead of stoichiometric quantities to reduce waste. This includes the development of highly active and recyclable catalysts.

Solvent Selection: The use of environmentally benign solvents, such as water or bio-based solvents, to replace hazardous organic solvents.

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product, thus minimizing the formation of byproducts.

The following table highlights some sustainable approaches being explored:

| Synthetic Strategy | Description | Sustainability Aspect |

| Biocatalysis | Utilization of enzymes to perform selective transformations under mild conditions. | Use of renewable catalysts, often in aqueous media. |

| Flow Chemistry | Performing reactions in continuous flow reactors for better control, efficiency, and safety. | Reduced reaction times and energy consumption. |

| C-H Activation | Directly functionalizing carbon-hydrogen bonds to avoid pre-functionalization steps. | Increased atom economy and reduced synthetic steps. |

Synergistic Integration of Computational Chemistry and Experimental Discovery

The synergy between computational chemistry and experimental work is accelerating the discovery and optimization of new reactions and processes involving this compound. Computational tools are being employed to understand reaction mechanisms, predict reactivity and selectivity, and design new catalysts.

This integrated approach involves:

Density Functional Theory (DFT) Calculations: To model reaction pathways, transition states, and intermediates, providing insights into the factors that control stereoselectivity and reactivity.

Molecular Modeling: To design new catalysts with enhanced activity and selectivity for transformations of this compound.

In Silico Screening: To virtually screen libraries of potential catalysts or reaction conditions to identify promising candidates for experimental validation.

This collaboration allows for a more rational and efficient approach to research, reducing the number of trial-and-error experiments and accelerating the pace of discovery.

Expansion of the Scope of this compound as a Multifunctional Synthon in Diversified Chemical Syntheses

The unique combination of functional groups in this compound makes it a versatile multifunctional synthon, or building block, for the synthesis of a wide range of complex molecules. Researchers are actively exploring its utility in the construction of diverse chemical scaffolds.

The different functionalities of this compound can be selectively manipulated to participate in a variety of chemical transformations, as detailed in the table below:

| Functional Group | Potential Transformations | Synthetic Utility |

| Allylic Alcohol | Oxidation, reduction, substitution, epoxidation | Access to chiral synthons, introduction of new functional groups. |

| Methoxy (B1213986) Ether | Cleavage, modification | Unmasking a hydroxyl group for further reactions. |

| Vinyl Group | Addition reactions, cross-coupling, metathesis | Carbon-carbon bond formation and scaffold elaboration. |

The strategic application of these transformations allows for the efficient synthesis of natural products, pharmaceuticals, and other high-value chemical entities. The future of this compound chemistry lies in the continued exploration of its synthetic potential and the development of novel methodologies that are both efficient and sustainable.

Q & A

Q. Characterization methods :

- FTIR : Confirms hydroxyl (-OH, ~3200–3600 cm⁻¹) and methoxy (-OCH₃, ~2830–2940 cm⁻¹) groups.

- NMR : H NMR distinguishes allylic protons (δ 4.1–4.5 ppm) and methoxy protons (δ 3.3–3.5 ppm).

Refer to optimized synthesis protocols in alcohol/amine derivatives for analogous compounds .

Basic: Which spectroscopic techniques are critical for confirming the structure of this compound?

Answer:

- C NMR : Identifies carbons adjacent to oxygen (e.g., C2 hydroxyl: δ 65–75 ppm; methoxy carbon: δ 50–60 ppm).

- GC-MS : Validates molecular weight (116.16 g/mol) and fragmentation patterns (e.g., loss of -OCH₃ or -OH groups).

- Polarimetry : Determines enantiomeric purity if the compound is chiral.

Cross-referencing with databases like PubChem or ECHA ensures consistency with reported data .

Advanced: How can reaction conditions be optimized for high-yield synthesis of this compound?

Answer:

Use Design of Experiments (DOE) to test variables:

| Parameter | Range Tested | Optimal Condition | Impact on Yield |

|---|---|---|---|

| Temperature | 25–80°C | 50°C | Maximizes rate without side reactions |

| Solvent | THF, EtOH, DCM | THF | Enhances nucleophilicity |

| Catalyst | K₂CO₃, NaH | K₂CO₃ | Mild base minimizes decomposition |

Post-reaction purification (e.g., column chromatography) improves purity (>95%) .

Advanced: What mechanistic insights explain contradictory reactivity in oxidation reactions of this compound?

Answer:

Contradictions arise from competing pathways:

- Oxidation : KMnO₄ may oxidize the alkene to a diol or the alcohol to a ketone, depending on pH .

- Steric effects : The methoxy group at C1 can hinder nucleophilic attack at C2.

Computational tools (e.g., DFT calculations) model transition states to predict dominant pathways. For example, Fukui indices identify electrophilic hotspots .

Advanced: How should researchers address contradictions in reported biological activity data for this compound?

Answer:

- Multi-technique validation : Combine SPR (binding affinity), enzyme assays (IC₅₀), and molecular docking to resolve discrepancies .

- Replication studies : Reproduce assays under standardized conditions (pH, temperature) to isolate variables .

Advanced: What role does this compound play in medicinal chemistry research?

Answer:

- Hydrogen-bond donor/acceptor : The hydroxyl and methoxy groups enable interactions with biological targets (e.g., kinases, GPCRs) .

- Prodrug potential : Modifying the hydroxyl group (e.g., esterification) enhances bioavailability .

Basic: How does the compound’s stability vary under different storage conditions?

Answer:

- Light-sensitive : Store in amber vials at –20°C to prevent photodegradation.

- Hygroscopic : Use desiccants to avoid hydrolysis of the methoxy group .

Advanced: What computational approaches predict the synthetic accessibility of this compound derivatives?

Answer:

- Retrosynthetic tools : Platforms like Pistachio or Reaxys propose routes using available precursors (e.g., allyl alcohol derivatives) .

- ADMET prediction : Software like SwissADME evaluates pharmacokinetic properties early in design .

Advanced: How can researchers design analogs to study structure-activity relationships (SAR)?

Answer:

- Key modifications :

- Replace methoxy with ethoxy (enhances lipophilicity).

- Introduce halogens at C3/C4 to probe steric effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.